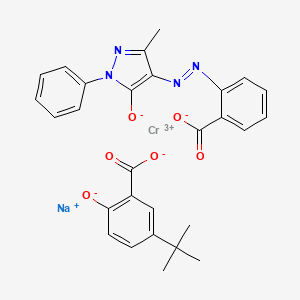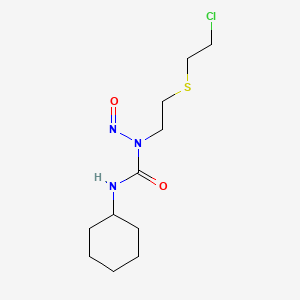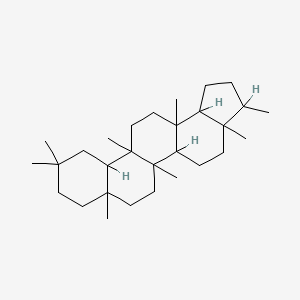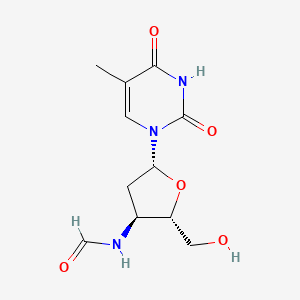
3'-Deoxy-3'-formamido thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-formamido thymidine is a modified nucleoside analog derived from thymidine. It is characterized by the replacement of the hydroxyl group at the 3’ position with a formamido group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-formamido thymidine typically involves the modification of thymidine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-formamido thymidine may involve similar synthetic routes but on a larger scale. The use of automated synthesis modules and solid-phase extraction techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Deoxy-3’-formamido thymidine can undergo various chemical reactions, including:
Substitution Reactions: The formamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various amino derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-formamido thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes .
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-formamido thymidine involves its incorporation into DNA during replication. The formamido group can interfere with the normal base-pairing process, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in DNA replication, such as thymidine kinase and DNA polymerase .
Comparación Con Compuestos Similares
- 3’-Deoxy-3’-fluorothymidine
- 3’-Deoxy-3’-azidothymidine
- 2’-Deoxy-5-fluorouridine
Comparison: 3’-Deoxy-3’-formamido thymidine is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. Unlike 3’-Deoxy-3’-fluorothymidine and 3’-Deoxy-3’-azidothymidine, which contain fluorine and azido groups respectively, the formamido group in 3’-Deoxy-3’-formamido thymidine allows for different interactions with enzymes and nucleic acids. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
123533-11-9 |
|---|---|
Fórmula molecular |
C11H15N3O5 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]formamide |
InChI |
InChI=1S/C11H15N3O5/c1-6-3-14(11(18)13-10(6)17)9-2-7(12-5-16)8(4-15)19-9/h3,5,7-9,15H,2,4H2,1H3,(H,12,16)(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
KYWJLEBKGOENJD-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC=O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


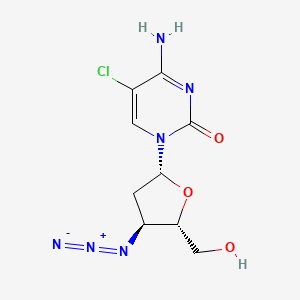



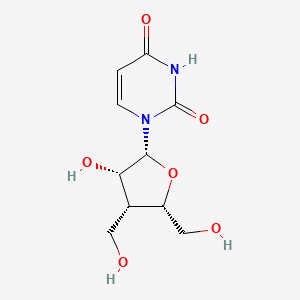
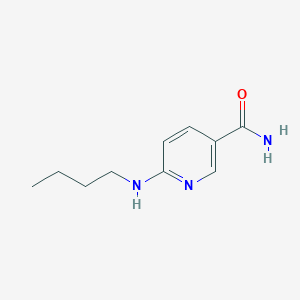

![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
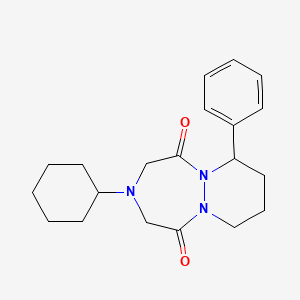
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
